REACTION_CXSMILES
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Br[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([Cl:11])=[CH:4][N:3]=1.[Na+].[I-:13].O>CN(C=O)C>[Cl:11][C:5]1[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]([I:13])=[N:3][CH:4]=1 |f:1.2|
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Name
|
|
Quantity
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2.5 g
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Type
|
reactant
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Smiles
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BrC1=NC=C(C=C1[N+](=O)[O-])Cl
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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12 g
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Type
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reactant
|
Smiles
|
[Na+].[I-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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97.5 (± 2.5) °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added in one portion
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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EXTRACTION
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Details
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It was then extracted with EtOAc
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Type
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WASH
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Details
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the combined extracts were washed with aqueous 10% Na2S2O3
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Type
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DRY_WITH_MATERIAL
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Details
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The combined extracts were dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was purified by flash column chromatography on silica gel
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Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C(C(=NC1)I)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |